2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene
Overview
Description
2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene is a halogenated hydrocarbon with the molecular formula C4HBrF6. This compound is characterized by the presence of a bromine atom and multiple fluorine atoms attached to a butene backbone. It is known for its high reactivity and utility in various chemical processes.
Mechanism of Action
Target of Action
It’s known that this compound is used as a working fluid for organic rankine power cycles, a refrigerant for use in chillers, and as a foam-blowing agent .
Mode of Action
Its labile carbon–carbon double bond is the key to its short lifetime .
Pharmacokinetics
It’s known that the compound has a very low 100-year global warming potential of 2 (carbon dioxide = 1) compared with 858 for hfc-245fa .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene. It has zero ozone depletion potential (ODP) and low global warming potential (GWP), making it an environmentally friendly alternative . Its atmospheric lifetime is short, further reducing its environmental impact .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene typically involves the halogenation of hexafluoro-2-butene. This can be achieved by reacting hexafluoro-2-butene with bromine (Br2) under controlled conditions. The reaction is usually carried out in an inert solvent, such as dichloromethane, at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactors equipped with cooling systems to maintain optimal reaction temperatures. The process is monitored to ensure the purity and yield of the final product. Safety measures are also implemented to handle the reactive nature of bromine and fluorine.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form bromine-containing byproducts.
Reduction: Reduction reactions can lead to the formation of dehalogenated products.
Substitution: Substitution reactions can occur at the bromine atom, replacing it with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Bromine-containing acids or salts.
Reduction: Dehalogenated hydrocarbons.
Substitution: Compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be employed in biochemical studies to understand the effects of halogenated compounds on biological systems.
Medicine: It may be used in the development of pharmaceuticals, particularly those involving bromine chemistry.
Industry: Its high reactivity makes it valuable in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1,1,1,4,4,4-hexafluoro-2-butene
2-bromo-2-butene
1,1,1,4,4,4-hexafluoro-2-butyne
2-bromo-1,1,1,4,4,4-hexafluoro-2-butene (isomer)
Properties
CAS No. |
400-41-9 |
---|---|
Molecular Formula |
C4HBrF6 |
Molecular Weight |
242.94 g/mol |
IUPAC Name |
2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene |
InChI |
InChI=1S/C4HBrF6/c5-2(4(9,10)11)1-3(6,7)8/h1H |
InChI Key |
KSWYRKGFPCBMHX-UHFFFAOYSA-N |
SMILES |
C(=C(C(F)(F)F)Br)C(F)(F)F |
Isomeric SMILES |
C(=C(/C(F)(F)F)\Br)\C(F)(F)F |
Canonical SMILES |
C(=C(C(F)(F)F)Br)C(F)(F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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